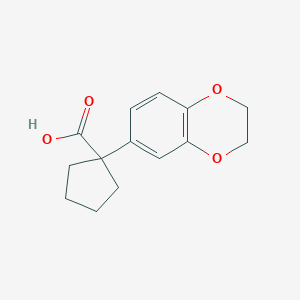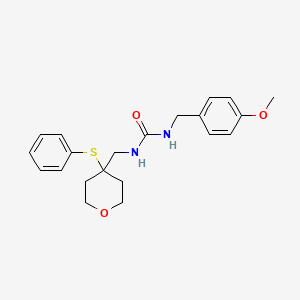![molecular formula C16H14Br2N4O3 B2428744 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione CAS No. 1311904-49-0](/img/no-structure.png)
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione, also known as 8-Br-cAMP, is a cyclic adenosine monophosphate (cAMP) analog that is widely used in scientific research due to its ability to mimic the effects of endogenous cAMP.
Wirkmechanismus
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione acts as a cAMP analog by binding to and activating downstream effectors of cAMP, such as PKA and EPAC. PKA is a serine/threonine kinase that phosphorylates target proteins, whereas EPAC is a guanine nucleotide exchange factor that activates small GTPases. The activation of PKA and EPAC by 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione leads to a wide range of cellular responses, including changes in gene expression, ion channel function, and neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione are diverse and depend on the specific cellular context. In general, 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has been shown to increase intracellular cAMP levels, activate PKA and EPAC, and modulate ion channel function and neurotransmitter release. 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has also been shown to induce cell differentiation and inhibit cell proliferation in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione in lab experiments is its ability to mimic the effects of endogenous cAMP without being rapidly degraded by phosphodiesterases. This allows for sustained activation of downstream effectors of cAMP and more reliable experimental outcomes. However, 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione can also have off-target effects and may not fully recapitulate the effects of endogenous cAMP in all cellular contexts.
Zukünftige Richtungen
There are many potential future directions for research involving 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione. One area of interest is the development of more specific analogs of cAMP that can selectively activate PKA or EPAC. Another area of interest is the investigation of the role of cAMP signaling in various disease states, such as cancer and neurological disorders. Additionally, the use of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione in combination with other tools, such as optogenetics and CRISPR/Cas9, may allow for more precise control of cellular signaling pathways and gene expression.
Synthesemethoden
The synthesis of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione involves several steps, starting with the protection of the 3'- and 5'-hydroxyl groups of adenosine with dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) groups, respectively. The protected adenosine is then reacted with 4-bromobenzyl bromide to form the 4-bromobenzyl adenosine intermediate. The intermediate is then reacted with 8-bromo-adenosine to form the final product, 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione is widely used in scientific research as a tool to study the effects of cAMP on cellular signaling pathways. It can be used to activate downstream effectors of cAMP, such as protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), and to investigate the role of cAMP in various cellular processes, such as gene expression, cell proliferation, and differentiation. 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has also been used to study the effects of cAMP on ion channel function and neurotransmitter release.
Eigenschaften
CAS-Nummer |
1311904-49-0 |
|---|---|
Molekularformel |
C16H14Br2N4O3 |
Molekulargewicht |
470.121 |
IUPAC-Name |
8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |
InChI |
InChI=1S/C16H14Br2N4O3/c1-9(23)7-21-12-13(19-15(21)18)20(2)16(25)22(14(12)24)8-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
BLUJFMCVWLQEGR-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Br)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



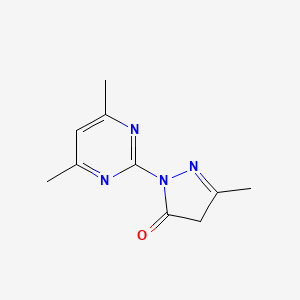
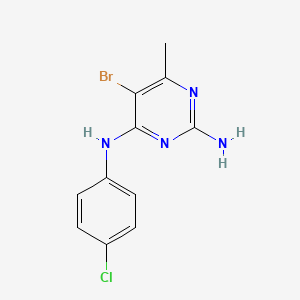

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2428668.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428670.png)
![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428671.png)
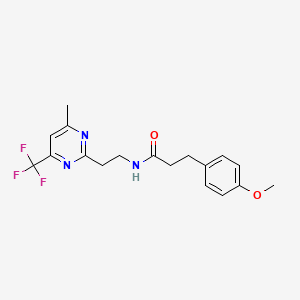


![3-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B2428675.png)
![Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2428677.png)
